![molecular formula C15H11BrClF3N2O B1668718 Chlorfenapyr CAS No. 122453-73-0](/img/structure/B1668718.png)
Chlorfenapyr
Overview
Description
Chlorfenapyr is a pesticide and specifically a pro-insecticide, meaning it is metabolized into an active insecticide after entering the host . It is derived from a class of microbially produced compounds known as halogenated pyrroles . It was developed by American Cyanamid from the natural product dioxapyrrolomycin, which was isolated from Streptomyces fumanus .
Synthesis Analysis
Chlorfenapyr was synthesized with chlorophenylglycine, trifluoroacetic acid, and 2-chloroacrylonitrile by four steps via lactonization, pyrrole cyclization, bromization, and ethoxymethylization .
Molecular Structure Analysis
The molecular formula of Chlorfenapyr is C15H11BrClF3N2O . It is a member of the class of pyrroles that is 4-bromo-1H-pyrrole-3-carbonitrile which is substituted at positions 1, 2, and 5 by ethoxymethyl, p-chlorophenyl, and trifluoromethyl groups, respectively .
Chemical Reactions Analysis
Chlorfenapyr is determined by high-performance liquid chromatography on a reversed-phase column (isocratic elution with flush gradient) with UV-detection using the external standard method .
Physical And Chemical Properties Analysis
Chlorfenapyr has a molar mass of 407.62 g·mol−1 . It has a density of 0.543 g/ml tapped bulk density . The melting point of Chlorfenapyr is 100 to 101 °C (212 to 214 °F; 373 to 374 K) .
Scientific Research Applications
Food Safety Evaluation
Chlorfenapyr residues in crops pose a threat to food safety and human health. Research in this field involves long-term dietary risk evaluations to ensure the scientific and safe utilization of chlorfenapyr in food production.
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOCCVIPCEQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032533 | |
Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light tan or light yellow solid; [HSDB] White solid; [MSDSonline] | |
Record name | Chlorfenapyr | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water, Solubities at 25 °C. [Table#7120], Solubities in water at 25 °C. [Table#7121] | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.543 g/ml tapped bulk density | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg] | |
Record name | Chlorfenapyr | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Chlorfenapyr shows virtually no uncoupling activity but removal of the N-ethoxymethyl group through microsomal oxidation releases the corresponding free pyrrole (AC 303,268) which is a lipophilic weak acid with very strong uncoupling activity ..., Chlorfenapyr is a member of a new class of chemicals- the pyrroles. The compound is a pro-insecticide, i.e. the biological activity depends on its activation to another chemical. Oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms the compound CL 303268. CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality. | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlorfenapyr | |
Color/Form |
Light tan or light yellow powdered solid, White solid | |
CAS RN |
122453-73-0 | |
Record name | Chlorfenapyr | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122453-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorfenapyr [ISO] | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl) | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.332 | |
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Record name | CHLORFENAPYR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWI20P05EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100-101 °C, MP: 91-92 °C | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Chlorfenapyr is a pro-insecticide that requires metabolic activation to exert its toxic effects. The active metabolite, tralopyril, disrupts cellular respiration by uncoupling oxidative phosphorylation in the mitochondria. [, , ] This disruption leads to energy depletion and ultimately cell death. [, , ]
A: Unlike many traditional insecticides that target the nervous system, chlorfenapyr targets cellular energy production. This unique mode of action makes it effective against insects resistant to other insecticide classes. [, , ]
ANone: Chlorfenapyr has the molecular formula C15H9BrClF3N2O and a molecular weight of 407.6 g/mol.
A: Research indicates that the formulation of chlorfenapyr can significantly impact its bioavailability and efficacy. For instance, a study found that a commercial formulation containing detergents greatly enhanced chlorfenapyr's toxicity compared to technical-grade chlorfenapyr. This increased toxicity is attributed to the formation of micelle complexes that improve the compound's interaction with biological membranes. []
ANone: Chlorfenapyr itself doesn't possess catalytic properties. It functions as a pro-insecticide that undergoes metabolic conversion to its active form, tralopyril.
ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to computational chemistry and modeling of chlorfenapyr.
A: Limited information on the SAR of chlorfenapyr is available within these research articles. For detailed insights into the impact of structural modifications on activity, potency, and selectivity, please refer to comprehensive reviews on arylpyrrole insecticides. []
ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover specific SHE regulations related to chlorfenapyr.
A: Chlorfenapyr is bioactivated by cytochrome P450 enzymes in insects. [, ] The primary metabolite, tralopyril, is responsible for the insecticidal activity. [, ] Studies have identified specific P450 enzymes involved in chlorfenapyr metabolism, offering potential targets for resistance monitoring and management strategies. [, ]
A: Studies show that chlorfenapyr remains effective against insect populations that have developed resistance to other insecticide classes, such as pyrethroids and organophosphates. [, , , ] This effectiveness is attributed to its unique mode of action, which doesn't target the commonly mutated sites in resistant strains.
ANone: While the exact mechanisms are not fully elucidated in all cases, potential mechanisms include:
- Metabolic detoxification: Increased activity of detoxification enzymes, particularly esterases and P450 monooxygenases, has been linked to chlorfenapyr resistance in some insects. []
- Target site insensitivity: Alterations in the target site, the mitochondria, could potentially reduce sensitivity to the active metabolite. []
- Reduced cuticular penetration: Changes in the insect cuticle could hinder the penetration of chlorfenapyr. [, ]
A: Chlorfenapyr exhibits high toxicity to birds and aquatic organisms. [, ] Studies on mallard ducks revealed adverse effects on survival, body weight, feed consumption, and behavior. [] These findings highlight the importance of careful risk assessments and mitigation strategies to minimize potential ecological impacts.
ANone: The provided research articles primarily focus on insecticidal activity, resistance, and environmental fate of chlorfenapyr. They don't provide detailed information on aspects like drug delivery, biomarkers, immunogenicity, or drug-transporter interactions.
ANone: Yes, several alternative insecticides with different modes of action can be considered for managing chlorfenapyr-resistant pests. These include:
ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to the recycling and waste management of chlorfenapyr.
ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to research infrastructure and resources for chlorfenapyr.
A: Chlorfenapyr, the first commercial insecticide derived from halogenated pyrroles, was registered for use in the United States in 2001. []
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